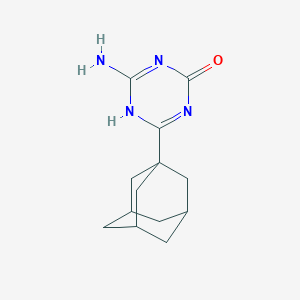

4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol

Descripción general

Descripción

4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol is a chemical compound that features a unique structure combining an adamantane moiety with a triazine ring The adamantane structure is known for its rigidity and stability, while the triazine ring is a versatile scaffold in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol typically involves the following steps:

Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

Introduction of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.

Coupling of Adamantane and Triazine: The final step involves coupling the adamantane derivative with the triazine ring, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of microwave irradiation to accelerate reaction times and improve yields .

Análisis De Reacciones Químicas

Types of Reactions

4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Various nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: Formation of adamantane oxides.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted triazine derivatives.

Aplicaciones Científicas De Investigación

4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in antiviral and anticancer research.

Materials Science: The rigidity and stability of the adamantane moiety make this compound useful in the development of advanced materials, such as polymers and nanomaterials.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mecanismo De Acción

The mechanism of action of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to penetrate biological membranes, while the triazine ring can interact with enzymes and receptors. This dual functionality allows the compound to modulate various biological pathways, making it effective in inhibiting viral replication and cancer cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

Amantadine: A well-known antiviral drug that also contains an adamantane moiety.

Rimantadine: Another antiviral compound similar to amantadine.

Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane structure.

Uniqueness

4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol is unique due to the presence of both the adamantane and triazine moieties, which confer enhanced stability and biological activity compared to other similar compounds. This combination allows for a broader range of applications in medicinal chemistry and materials science .

Actividad Biológica

4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol is a compound that combines an adamantane moiety with a triazine ring, showcasing significant potential in medicinal chemistry and material science. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 246.314 g/mol. Its structure includes a triazine ring that contributes to its stability and reactivity. The adamantane component enhances its ability to penetrate biological membranes, which is crucial for its biological activity.

The mechanism of action for this compound involves:

- Penetration Enhancement : The adamantane moiety facilitates the compound's entry into cells.

- Target Interaction : The triazine ring interacts with various enzymes and receptors, modulating biological pathways.

This dual functionality allows the compound to exhibit antiviral and anticancer properties by inhibiting viral replication and cancer cell proliferation.

Antiviral Properties

Research indicates that compounds containing adamantane structures have demonstrated antiviral activity. Specifically, derivatives of triazine have been shown to inhibit viral replication effectively. For instance, studies on similar compounds have reported significant inhibition against viruses like influenza .

Anticancer Activity

This compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung Cancer) | 0.20 |

| MCF-7 (Breast Cancer) | 1.25 |

| HeLa (Cervical Cancer) | 1.03 |

These values indicate a potent cytotoxic effect on these cancer cells, suggesting potential for development as a chemotherapeutic agent .

Case Studies

Several studies highlight the biological activity of this compound:

- Antiviral Efficacy : In a study examining the efficacy of adamantane derivatives against viral infections, the compound showed significant inhibition in viral replication assays .

- Cancer Cell Studies : A comparative analysis of various triazine derivatives indicated that this compound had superior cytotoxic effects on breast and lung cancer cell lines compared to traditional chemotherapeutics like doxorubicin .

Applications in Medicinal Chemistry

The unique structural characteristics of this compound make it a candidate for further development in several areas:

Antiviral Drug Development : Due to its ability to inhibit viral replication mechanisms.

Propiedades

IUPAC Name |

6-(1-adamantyl)-4-amino-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c14-11-15-10(16-12(18)17-11)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H3,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAQZQPORVSDBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC(=NC(=O)N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351010 | |

| Record name | 4-Amino-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727150 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

151250-94-1 | |

| Record name | 4-Amino-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.